molecular formula C8H6BrF4N B1379904 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine CAS No. 1270452-52-2

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

Cat. No. B1379904
CAS RN: 1270452-52-2
M. Wt: 272.04 g/mol
InChI Key: CEQDAOYHEAHURX-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine” is likely an organic compound containing a bromine and fluorine atom on the phenyl ring and a trifluoroethylamine group attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a bromine atom, a fluorine atom, and a 2,2,2-trifluoroethylamine group . The exact structure would need to be confirmed by techniques such as NMR, MS, FT-IR, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromine and fluorine atoms on the phenyl ring and the trifluoroethylamine group . These groups could potentially participate in various chemical reactions, but the exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms and the trifluoroethylamine group . For example, the compound would likely have a relatively high molecular weight due to the presence of the bromine atom . The exact properties would need to be determined experimentally.

Scientific Research Applications

Organic Synthesis and Fluoroalkylation

  • Fluoroalkylation techniques have been significantly advanced to introduce fluorinated groups into target molecules, enhancing their physical, chemical, and biological properties. The development of practical and environmentally friendly methods for fluoroalkylation, including trifluoromethylation and trifluoroethylation, in aqueous media highlights the growing interest in incorporating fluorinated groups for various applications, from pharmaceuticals to agrochemicals (Song et al., 2018).

Fluorine Chemistry in Drug Discovery

  • The incorporation of fluorine atoms into organic compounds can drastically alter their biological activity, pharmacokinetics, and metabolic stability. The strategic use of fluorine in drug molecules, including the use of trifluoroethylamine groups as bioisosteric replacements, has been explored for novel drug discovery. This approach aims to enhance drug properties, such as binding affinity, selectivity, and oral bioavailability, demonstrating the critical role of fluorinated compounds in medicinal chemistry (Richardson, 2021).

Environmental and Toxicological Considerations

  • The environmental persistence and potential toxicological impact of fluorinated compounds, including polyfluoroalkyl chemicals, have been subjects of research. These studies aim to understand the environmental fate, degradation pathways, and biological effects of fluorinated substances to ensure their safe use and manage their environmental impact (Liu & Mejia Avendaño, 2013).

Implications for Material Science

  • Fluorinated compounds have found applications in material science, particularly in the development of fluoropolymers. Due to their exceptional thermal, chemical, and physical stability, fluoropolymers are utilized in a wide range of applications, from coatings to electronic devices. The unique properties of these materials, derived from their fluorinated components, underscore the importance of fluorine chemistry in advancing material science technologies (Henry et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDAOYHEAHURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 4
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 5
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 6
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

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